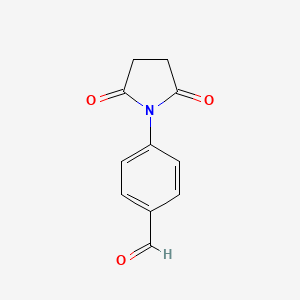

4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H9NO3/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(12)15/h1-4,7H,5-6H2 |

InChI Key |

YMWUCDPBVOWTOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Contextual Significance Within Organic Synthesis

The primary significance of 4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde in organic synthesis stems from its identity as a heterobifunctional crosslinker. It possesses two distinct reactive sites that can undergo orthogonal reactions, meaning one can be reacted selectively without affecting the other. This allows for the stepwise and controlled construction of complex molecular architectures.

The maleimide (B117702) group is renowned for its highly specific and efficient reaction with thiol groups (sulfhydryl groups), which are found in the amino acid cysteine within proteins and peptides. lumiprobe.comwindows.net This reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions, making it ideal for biological applications. axispharm.com The benzaldehyde (B42025) group, on the other hand, is a versatile carbonyl compound that can participate in a wide array of classical organic reactions. fiveable.me These include reductive amination, Wittig reactions, and the formation of stable linkages like oximes and hydrazones. nih.govresearchgate.net

This dual reactivity allows chemists to first conjugate the molecule to a thiol-containing biomolecule, such as an antibody, via the maleimide end. nih.govbiotium.com The still-available aldehyde function then serves as a reactive handle for attaching a second molecule of interest. This second molecule could be a fluorescent dye for imaging, a therapeutic drug payload in the creation of antibody-drug conjugates (ADCs), or a linker for immobilization onto a solid support. axispharm.comnih.govnih.gov

Role of the Pyrrolidine 2,5 Dione Moiety in Chemical Design

The pyrrolidine-2,5-dione substructure, present in this compound as a maleimide (B117702), is a cornerstone of modern bioconjugation chemistry. researchgate.net Its role in chemical design is predicated on its chemoselectivity and reactivity.

Thiol-Specific Conjugation: The electrophilic double bond within the maleimide ring is highly susceptible to nucleophilic attack by thiols. lumiprobe.com This reaction is approximately 1,000 times faster than its reaction with amines at neutral pH, granting it exceptional selectivity for cysteine residues over other amino acids like lysine. axispharm.com This specificity is critical for achieving site-selective modification of proteins, which is essential for creating homogeneous and well-defined bioconjugates like antibody-drug conjugates (ADCs). nih.govnih.gov

Medicinal Chemistry Scaffold: Beyond its role in bioconjugation, the pyrrolidine-2,5-dione ring system is a privileged scaffold in medicinal chemistry. nih.gov Derivatives of this structure have been investigated for a wide range of biological activities, including as anticonvulsant and anti-inflammatory agents. nih.govebi.ac.ukresearchgate.net The design of 4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde leverages a well-established reactive moiety for incorporation into larger, more complex systems.

Linkage Stability: The stability of the resulting thioether bond formed from the maleimide-thiol reaction is a key consideration in chemical design. While generally stable, the linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols. mdpi.com Research has shown that using N-aryl maleimides, such as the title compound, can influence the stability of the resulting conjugate, in some cases leading to more robust linkages compared to their N-alkyl counterparts. sci-hub.se

Importance of the Benzaldehyde Functional Group in Synthetic Strategies

Synthesis of this compound Analogs and Related Precursors

The direct synthesis of the title compound and its analogs often involves combining the principles of imide formation with reactions that construct or modify the benzaldehyde portion of the molecule.

1 Approaches to Benzaldehyde-Substituted Pyrrolidine-2,5-dione Structures

The most direct route to this compound involves the condensation of 4-aminobenzaldehyde (B1209532) with succinic anhydride (B1165640). This reaction is typically performed by heating the reactants in a solvent such as glacial acetic acid, which facilitates both the initial formation of the N-(4-formylphenyl)succinamic acid and its subsequent cyclization to the desired succinimide (B58015) product.

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

| Succinic acid, Thionyl chloride, m-Chloroaniline | Reflux in benzene | 1-(3-Chlorophenyl)-pyrrolidine-2,5-dione | 76.4 | ijapbc.com |

| 1-(3-Chlorophenyl)-pyrrolidine-2,5-dione, p-Hydroxybenzaldehyde | Glacial acetic acid, heat | 1-(3-Chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione | 78 | ijapbc.com |

| Maleic anhydride, 4-Aminobenzenesulfonamide | Microwave irradiation | N-Benzenesulfonamide maleimide | Good | researchgate.net |

2 Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-nitrogen and carbon-carbon bonds, providing powerful tools for synthesizing complex derivatives. The Buchwald-Hartwig amination, for instance, is a key method for N-arylation. This reaction could be applied to synthesize precursors by coupling an aryl halide or sulfonate (e.g., 4-bromobenzaldehyde (B125591) or its protected form) with succinimide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov

Research has demonstrated the successful palladium-catalyzed coupling of aryl bromides with various nitrogen-containing compounds. For instance, a p-succinimide substituted aryl bromide was shown to be a competent substrate in a palladium-catalyzed reaction to form sulfinamides. nih.govacs.org This indicates the feasibility of using palladium catalysis on substrates already containing the succinimide moiety. These catalytic systems offer high functional group tolerance and are essential for creating a diverse library of derivatives that might be inaccessible through classical condensation methods. nih.govresearchgate.net

Derivatization Strategies Utilizing the Aldehyde Functionality

The aldehyde group of this compound is a versatile chemical handle for a wide array of transformations, allowing for the synthesis of a large family of derivatives.

Key derivatization strategies include:

Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine or enamine, which is then reduced in situ (e.g., with sodium cyanoborohydride) to yield a new substituted amine.

Wittig Reaction: Reaction with a phosphonium ylide converts the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of various substituents on the newly formed double bond.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a weak base. This is a reliable method for forming a new carbon-carbon double bond with electron-withdrawing groups attached. A study showed that 1-(3-chlorophenyl)-pyrrolidine-2,5-dione could be reacted with substituted benzaldehydes and malononitrile in the presence of piperidine (B6355638) to furnish complex heterocyclic structures. ijapbc.com

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (B83412) or Jones reagent. Conversely, it can be reduced to a primary alcohol using mild reducing agents such as sodium borohydride.

Etherification Precursors: The aldehyde can be a precursor for other functional groups. For instance, related hydroxybenzaldehyde structures are readily converted to ethers via Williamson etherification, reacting the corresponding phenolate (B1203915) with an alkyl halide. orientjchem.org

These transformations enable the aldehyde to serve as a key branching point for creating diverse molecular architectures built upon the 4-(2,5-dioxopyrrolidin-1-yl)phenyl scaffold.

Mannich Reaction Applications in Formyl-Substituted Dioxopyrrolidinyl Compounds

The Mannich reaction is a cornerstone of organic chemistry, serving as a powerful method for carbon-carbon bond formation through the aminoalkylation of an acidic proton located near a carbonyl group. libretexts.orgbyjus.com This three-component condensation reaction typically involves an aldehyde (such as formaldehyde), a primary or secondary amine, and a carbonyl compound with an active hydrogen. byjus.comwikipedia.org The resulting product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org The reaction's utility is demonstrated in the synthesis of a wide array of molecules, including pharmaceuticals and other specialty chemicals. libretexts.orgnih.gov

The mechanism commences with the formation of an electrophilic iminium ion from the amine and the aldehyde. libretexts.orgwikipedia.org Subsequently, a carbonyl compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the Mannich base. libretexts.orgwikipedia.org This process effectively creates both a C-C and a C-N bond in a single synthetic operation. academicjournals.org

In the context of dioxopyrrolidinyl compounds, the succinimide moiety (pyrrolidine-2,5-dione), which forms the core of this compound, can serve as the active hydrogen component. Research has demonstrated the synthesis of new Mannich bases through the one-pot, three-component condensation of succinimide, an aldehyde, and an amine-containing compound like urea (B33335). academicjournals.org For instance, the reaction of succinimide, 4-chlorobenzaldehyde, and urea in ethanol (B145695) yields 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. academicjournals.org This exemplifies how the dioxopyrrolidine scaffold can be incorporated into more complex structures using Mannich-type reactions, highlighting a versatile strategy for derivatization.

Table 1: Example of a Mannich-type Reaction with a Succinimide Core

| Active Hydrogen Compound | Aldehyde | Amine Source | Solvent | Product |

| Succinimide | 4-Chlorobenzaldehyde | Urea | Ethanol | 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea academicjournals.org |

Condensation Reactions for Imino/Hydrazide Derivatives

The aldehyde functional group of this compound is a prime site for modification via condensation reactions. A significant application is the synthesis of imino derivatives, particularly hydrazones, which are characterized by an azomethine group (–NHN=CH–). nih.gov These derivatives are readily prepared by reacting the aldehyde with a hydrazide-containing compound. nih.gov

The general synthetic procedure involves the refluxing of an aldehyde with a suitable hydrazide in a solvent such as ethanol. nih.gov The addition of a few drops of an acid, like glacial acetic acid, can catalyze the reaction. nih.gov The hydrazone product often precipitates from the reaction mixture upon completion and can be purified by filtration and washing. nih.gov

Numerous studies have reported the successful synthesis of hydrazone derivatives from various substituted benzaldehydes and hydrazides, achieving high yields. For example, the reaction between various aldehydes and 4-hydroxybenzoic acid hydrazide has been shown to produce the corresponding hydrazide-hydrazones in yields ranging from good to quantitative (76–100%). nih.gov Similarly, reacting alkoxy benzaldehyde derivatives with isonicotinic hydrazide under reflux for a few hours results in excellent yields of the desired hydrazone products. nih.gov These established methods provide a reliable framework for synthesizing imino and hydrazide derivatives of this compound.

Table 2: Research Findings on the Synthesis of Hydrazone Derivatives from Aldehydes

| Aldehyde Reactant | Hydrazide Reactant | Solvent/Catalyst | Reaction Conditions | Yield | Reference |

| Various substituted benzaldehydes | 4-Hydroxybenzoic acid hydrazide | Not specified | Not specified | 76-100% | nih.gov |

| Alkoxy benzaldehyde derivatives | Isonicotinic hydrazide (Isoniazid) | Ethanol / Acetic acid | Reflux for 2.5-3 h | Excellent | nih.gov |

| Substituted benzaldehyde derivatives | 2-Cyano-N'-(2-cyanoacetyl)acetohydrazide | Aqueous Ethanol / L-proline | Reflux for 3-5 h | High | mdpi.com |

Industrial Synthesis Considerations and Process Optimization for Related Compounds

The principles of industrial synthesis and process optimization for this compound can be inferred from studies on structurally related compounds, particularly N-substituted maleimides. ucl.ac.benih.gov A common and scalable synthetic route to N-substituted maleimides involves a two-step process. ucl.ac.be The first step is the reaction of a primary amine with maleic anhydride, which forms the corresponding N-substituted maleamic acid intermediate. ucl.ac.be The second step is a cyclization via dehydration, often accomplished by heating in the presence of acetic anhydride and a catalyst like sodium acetate, to yield the final N-substituted maleimide. ucl.ac.be

Process optimization is critical for ensuring high yield, purity, and cost-effectiveness in an industrial setting. core.ac.ukresearchgate.net Key parameters that are typically varied to find optimal conditions include reaction time and temperature. core.ac.uk For instance, in the synthesis of N-carboxymethyl maleamic acid, a precursor for certain maleimides, studies have investigated the impact of these variables on product yield. core.ac.uk Research showed that the highest yield was achieved after two hours at room temperature, and increasing either the time or the temperature did not lead to further improvement and could even reduce the yield. core.ac.uk

A systematic approach to optimization involves identifying key process variables (e.g., temperature, pressure, reactant concentrations), developing control strategies, designing and implementing control systems, and continuously monitoring performance to make real-time adjustments. researchgate.net The application of these chemical engineering principles is essential for the efficient and large-scale production of this compound and its derivatives.

Table 3: Example of Process Optimization for N-Carboxymethyl Maleamic Acid Synthesis

| Synthesis Time (hours) | Reaction Temperature | Product Yield |

| 2 | Room Temperature | Highest Yield Achieved core.ac.uk |

| 3 | Room Temperature | No increase in yield core.ac.uk |

| Not specified | Increased Temperature | Reduced yield observed core.ac.uk |

Reactivity of the Pyrrolidine-2,5-dione Ring System

The succinimide ring, characterized by two carbonyl groups flanking a nitrogen atom, is susceptible to a range of chemical transformations. Its reactivity is largely governed by the electrophilicity of the carbonyl carbons and the potential for the ring to participate in cycloaddition reactions, particularly in its unsaturated maleimide form.

While the saturated succinimide ring of this compound is generally stable, its unsaturated analog, N-(4-formylphenyl)maleimide, is an excellent dienophile and dipolarophile for cycloaddition reactions. The [3+2] cycloaddition reaction is a particularly powerful method for constructing complex pyrrolidine-containing polycyclic systems. nih.gov This reaction often involves the in-situ generation of azomethine ylides from the decarboxylation of amino acids, which then react with the double bond of the N-substituted maleimide. mdpi.com

For instance, the reaction of glycine, an aldehyde, and an N-substituted maleimide can trigger a pseudo five-component reaction to create tetracyclic pyrrolizidines in high yields and diastereoselectivity. mdpi.com These [3+2] cycloadditions are recognized as powerful methods for efficiently constructing pyrrolidine rings with diverse substitution patterns and excellent stereoselectivity. nih.gov The versatility of this approach has been demonstrated in the synthesis of various complex heterocyclic compounds. researchgate.net Furthermore, N-aminopyridinium ylides have been shown to undergo a [3+2] cycloaddition with aryl isocyanates, showcasing the broad applicability of this reaction type for related cyclic systems. acs.org

Table 1: Examples of [3+2] Cycloaddition Reactions with Maleimide Derivatives

| Dipole Precursor(s) | Dipolarophile | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Glycine, Aldehyde | N-Substituted Maleimide | Tetracyclic Pyrrolizidine | Pseudo five-component reaction; high yield and diastereoselectivity. | mdpi.com |

| Indoline-2,3-dione, N-methylglycine | Baylis–Hillman products | Spiro-pyrrolidine/pyrrolizidine | Tandem [3+2] cycloaddition followed by annulation steps. | researchgate.net |

The succinimide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. clockss.org This reactivity is a key consideration in its application, particularly in bioconjugation, where the stability of the resulting linkage is crucial. nih.gov The ring-opening process is often observed under basic conditions. acs.org

A variety of nucleophiles can initiate this process, including amines, hydrazines, and hydroxylamine. clockss.orgmdpi.com The reaction of N-substituted succinimides with hydroxylamine, for example, provides a novel route to hydroxamic acids through the opening of the imide ring. mdpi.combeilstein-archives.org The feasibility of this ring-opening is dependent on the relative pKa values of the amine used for the initial imide synthesis and hydroxylamine. mdpi.combeilstein-archives.org Similarly, aminolysis with primary and secondary amines readily cleaves the succinimide ring to form diamides. clockss.org The presence of electron-withdrawing groups on the N-substituent, such as the phenyl ring, can enhance the rate of hydrolysis and ring-opening. nih.govacs.org

The unsaturated analog, N-phenylmaleimide (N-PMI), which is structurally related to N-(4-formylphenyl)maleimide, is a well-studied monomer for polymerization. yangchentech.comshokubai.co.jp N-PMI can undergo both free-radical and ionic polymerization to produce polymers with high thermal stability. yangchentech.comshokubai.co.jp The thermodynamics of N-PMI polymerization have been studied, with the enthalpy (ΔH) and entropy (ΔS) changes determined to be -36.9 kJ/mol and -86.1 J/K·mol, respectively. acs.org It can be homopolymerized or copolymerized with other vinyl monomers like styrene to create materials with enhanced properties, such as increased heat distortion temperatures in ABS resins. yangchentech.comacs.org Various catalysts, including sodium phosphate tribasic and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to effectively initiate the polymerization of N-PMI. al-kindipublishers.org

Reactions Involving the Benzaldehyde Moiety

The benzaldehyde portion of the molecule offers a distinct set of reactive possibilities centered on the aldehyde functional group. Its reactivity is influenced by the electronic properties of the aromatic ring and the succinimide substituent.

The carbonyl group in benzaldehyde is polarized, with the carbon atom being electrophilic (a Lewis acid) and the oxygen atom being nucleophilic (a Lewis base). ncert.nic.in This makes the carbonyl carbon a primary target for attack by nucleophiles in nucleophilic addition reactions. ncert.nic.inlibretexts.orglibretexts.org Upon attack, the hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org

However, compared to aliphatic aldehydes like propanal, benzaldehyde is generally less reactive towards nucleophilic addition. ncert.nic.inquora.com This reduced reactivity is attributed to the electron-donating resonance effect of the benzene ring, which decreases the electrophilicity of the carbonyl carbon. ncert.nic.inlibretexts.orglibretexts.orgquora.com

For electrophilic substitution reactions on the benzene ring, the aldehyde group (-CHO) acts as a deactivating and meta-directing group. ncert.nic.indoubtnut.com Its electron-withdrawing nature decreases the electron density at the ortho and para positions, making the meta position the preferential site for electrophilic attack. doubtnut.com

The aldehyde group is one of the most versatile functional groups in organic synthesis, amenable to a wide array of selective transformations. acs.org Standard reactions include oxidation to a carboxylic acid, reduction to a benzyl alcohol, and conversion to imines, oximes, and hydrazones through condensation with amines and their derivatives. jeeadv.ac.in

Nucleophilic addition reactions with organometallic reagents, such as Grignard reagents (RMgX), or with reagents like sodium bisulfite (NaHSO₃) and hydrogen cyanide (HCN), provide pathways to secondary alcohols and cyanohydrins, respectively. ncert.nic.injeeadv.ac.in The synthesis of functionalized benzaldehydes can also be achieved through one-pot reduction/cross-coupling procedures, where a latent aldehyde is protected as a stable aluminum hemiaminal intermediate before undergoing cross-coupling with organometallic reagents. acs.org

Furthermore, biocatalytic approaches using whole-cell systems can achieve highly selective transformations. For example, depending on the substrate and conditions, substituted benzaldehydes can be selectively reduced to the corresponding benzyl alcohol or undergo carboligation. nih.gov These methods highlight the potential for precise and selective modification of the aldehyde functionality within the this compound scaffold.

Intermolecular Interactions and Crystal Packing in Related Structures

The solid-state architecture of molecules is dictated by a complex interplay of intermolecular interactions, which in turn influences their physical properties. nih.gov In structures related to this compound, both the benzaldehyde and the succinimide moieties play crucial roles in directing the crystal packing.

Studies on substituted benzaldehyde derivatives reveal that their supramolecular networks are often governed by a combination of weak C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking. nih.govrsc.org The carbonyl group of the aldehyde is a potent hydrogen bond acceptor, frequently participating in C–H⋯O interactions that form diverse synthons. nih.govrsc.org In some cases, benzaldehyde moieties can form discrete dimers via offset face-to-face π-stacking interactions. researchgate.net The specific substitution pattern on the benzene ring can lead to subtle differences in crystal packing, even between isomorphous structures. nih.govrsc.org Hirshfeld surface analysis is a valuable tool for quantifying the nature and contribution of these various intermolecular contacts, which also include H⋯H, C⋯H, and O⋯H interactions. nih.govnih.goviucr.org

Table 2: Common Intermolecular Interactions in Benzaldehyde and Succinimide-Related Crystals

| Interaction Type | Description | Role in Crystal Packing | Reference(s) |

|---|---|---|---|

| C–H⋯O Hydrogen Bonds | Weak hydrogen bond between a C-H donor and a carbonyl oxygen acceptor. | Formation of diverse synthons, linking molecules into chains or networks. | nih.govrsc.org |

| π–π Stacking | Attractive, noncovalent interaction between aromatic rings. | Stabilizes packing, often in offset face-to-face or edge-to-face arrangements. | nih.govresearchgate.netiucr.org |

| C–H⋯π Interactions | Interaction of a C-H bond with the π-system of an aromatic ring. | Contributes to the formation of multi-dimensional supramolecular networks. | nih.govrsc.org |

Computational and Theoretical Investigations of 4 2,5 Dioxopyrrolidin 1 Yl Benzaldehyde Systems

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov For 4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde, DFT calculations can reveal crucial information about its reactivity, stability, and potential applications in electronics.

The electronic bound states of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its electronic behavior. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's kinetic stability and optical properties.

In systems analogous to the N-phenylsuccinimide moiety, DFT calculations show that the HOMO is typically localized over the aromatic ring, while the LUMO is often situated on the succinimide (B58015) portion, suggesting the phenyl group acts as the nucleophilic side and the succinimide as the electrophilic side. This separation of orbitals facilitates charge transfer within the molecule.

Charge trap analysis is critical for evaluating a material's suitability for electronic applications, such as in non-volatile memory devices. researchgate.net Charge traps are localized states within the material's electronic structure that can capture charge carriers (electrons or holes), affecting conductivity and performance. researchgate.netnih.gov These traps can be classified as "shallow" or "deep," depending on the energy required to release the trapped charge. While no specific charge trap analysis for this compound is available, DFT can be used to identify potential trapping sites associated with structural defects, impurities, or specific functional groups, which is a common practice for materials like silicon nitride. researchgate.net The presence of carbonyl groups and the aromatic ring could potentially act as trapping centers.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated for a related compound)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 | Indicates molecular stability and the energy of the lowest-energy electronic transition. |

DFT is also used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy. researchgate.net For this compound, the key conformational feature is the dihedral angle between the plane of the benzaldehyde (B42025) ring and the plane of the succinimide ring. This angle influences the degree of electronic communication (π-conjugation) between the two parts of the molecule.

Natural Bond Orbital (NBO) analysis is a technique used with DFT calculations to study intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It can reveal stabilizing donor-acceptor interactions, such as the delocalization of electron density from a lone pair of an oxygen atom into an antibonding orbital of a neighboring group. nih.gov These stereoelectronic interactions play a crucial role in dictating the molecule's final conformation and reactivity. Studies on similar N-substituted succinimides have used these methods to understand their structural stability. nih.gov

Table 2: Representative Optimized Geometrical Parameters (Based on N-Phenylsuccinimide)

| Parameter | Description | Typical Value |

| C-N Bond Length (Ring-Succinimide) | The length of the bond connecting the phenyl ring to the nitrogen atom. | ~1.4 Å |

| C=O Bond Length | The length of the carbonyl bonds within the succinimide ring. | ~1.2 Å |

| Dihedral Angle (Phenyl vs. Succinimide) | The twist angle between the two ring systems. | Varies, influencing conjugation. |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from thermal vibrations to large-scale conformational changes and aggregation events. mdpi.com

MD simulations can model the vibrational motion of atoms within this compound at different temperatures. This provides insight into the molecule's flexibility and the dynamics of its functional groups. Studies on related benzaldehyde derivatives have used MD in conjunction with inelastic neutron scattering to achieve a reliable assignment of vibrational modes. mdpi.com Such analysis helps to understand how the molecule absorbs and dissipates thermal energy.

Furthermore, MD is a powerful tool for investigating the aggregation behavior of small molecules in solution. nih.govresearchgate.net By simulating a system containing multiple molecules of this compound in a solvent, it is possible to observe their spontaneous self-assembly into clusters or aggregates. nih.govmdpi.com These simulations can identify the primary intermolecular forces driving aggregation, such as π-π stacking between aromatic rings and hydrogen bonding involving the carbonyl groups. Understanding aggregation is crucial, as it can influence a compound's solubility, bioavailability, and performance in materials science contexts. nih.gov

When this compound is chemically attached (grafted) to a substrate like silica, its surface properties are altered. MD simulations can be used to study the interaction of these functionalized surfaces with the environment, such as the adsorption of water molecules. nih.govmdpi.com

In a typical simulation, a model of the grafted surface is constructed and then exposed to a simulated box of water molecules. The simulation tracks the movement of water molecules as they approach and interact with the surface. youtube.com This allows for the calculation of key properties such as the adsorption energy, the density profile of water near the surface, and the orientation of water molecules relative to the grafted compound. mdpi.com Such studies are vital for applications where controlling surface hydrophilicity or hydrophobicity is important, for instance, in designing coatings, sensors, or chromatography materials. Research on silica surfaces functionalized with other organic molecules has shown that grafting can create a protective film that alters water vapor adsorption. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies (Applied to related compounds for structural insights)

While DFT and MD provide detailed physical descriptions of a molecule, QSAR and molecular docking are computational methods primarily used in drug discovery and materials science to predict the activity or interaction of a molecule with a specific target. sciencepublishinggroup.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net The fundamental principle is that the structural properties of a molecule are responsible for its activity. nih.gov A QSAR model is a mathematical equation that correlates molecular descriptors (numerical representations of a molecule's properties) with an observed activity. sciencepublishinggroup.com Although not a drug, insights into the potential interactions of this compound could be gained by applying QSAR principles if a relevant activity (e.g., binding affinity, inhibition constant) were identified for a series of related compounds.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes the electronic aspects of the molecule and its ability to engage in electrostatic interactions. |

| Steric | Molecular weight, volume, surface area, shape indices | Relates to the size and shape of the molecule, which influences how it fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's lipophilicity, affecting its transport and interaction with nonpolar environments. |

| Topological | Connectivity indices, Wiener index | Numerical representation of the molecular structure and branching. |

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). ijcap.innih.gov The process involves sampling many possible conformations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.netiaanalysis.com For a compound like this compound, if a protein target were identified, molecular docking could predict its binding mode, affinity, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. researchgate.net

First-Principles Calculations of Reaction Pathways (e.g., Oxidation)

First-principles calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for elucidating the complex reaction mechanisms of organic molecules. While specific computational studies on the oxidation pathways of this compound are not extensively documented in publicly available research, the established methodologies applied to analogous systems, such as benzaldehyde and its derivatives, provide a robust framework for predicting its reactive behavior.

Theoretical investigations of reaction pathways typically involve mapping the potential energy surface of a chemical reaction. This allows for the identification of stable intermediates, transition states, and the calculation of activation energy barriers, which are crucial in determining the feasibility and kinetics of a particular reaction route. For a molecule like this compound, oxidation would primarily target the aldehyde functional group.

Computational studies on similar aldehydes, for instance, in the electrochemical reaction between β-nitrostyrene and benzaldehyde, have been conducted at the DFT M06-2X/def2-TZVP level of theory to dissect proposed reaction mechanisms. researchgate.netresearchgate.net Such studies explore various reaction routes and pathways to identify the most favorable products based on kinetic and thermodynamic data. researchgate.net

In the context of this compound, a first-principles investigation of its oxidation would likely explore several potential mechanisms, including radical and non-radical pathways. The calculations would aim to identify the key intermediates and transition states for the conversion of the aldehyde to a carboxylic acid. The influence of the succinimide group on the electronic properties of the benzaldehyde moiety would be a key aspect of such a study, as it would affect the stability of intermediates and the energy barriers of the reaction steps.

For example, in the catalytic oxidation of styrene to benzaldehyde, quantum-chemical treatments have been used to investigate various intermediates in different charge and spin states across multiple proposed reaction pathways. preprints.org A similar approach for this compound would involve modeling the interaction of the molecule with an oxidizing agent and calculating the energy profile for the transformation.

The following interactive table illustrates the type of data that would be generated from a DFT study on a hypothetical oxidation pathway of this compound. The values presented are for illustrative purposes to demonstrate the insights that can be gained from such calculations and are not based on actual experimental or computational results for this specific compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Initial Reactants | This compound + Oxidant | 0.0 | Baseline energy of the starting materials. |

| Transition State 1 | [TS1] | +15.2 | Energy barrier for the initial attack of the oxidant on the aldehyde. |

| Intermediate 1 | [Intermediate Complex] | -5.8 | A relatively stable intermediate formed after the initial reaction. |

| Transition State 2 | [TS2] | +8.5 | Energy barrier for the rearrangement of the intermediate. |

| Final Products | 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid + Reduced Oxidant | -25.0 | The final, thermodynamically favorable products of the oxidation reaction. |

Furthermore, population analysis from these calculations can provide valuable information about the chemical and physical properties of the species involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net These parameters help in understanding the reactivity, stability, and electronic interactions throughout the reaction. researchgate.net

Advanced Applications in Chemical Sciences

Role as Intermediates in Complex Organic Synthesis

The unique bifunctional nature of 4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde, possessing both an electrophilic aldehyde and a succinimide (B58015) group reactive towards nucleophiles like primary amines, positions it as a valuable intermediate in complex organic synthesis. These two functional groups can undergo a wide array of chemical transformations, often with high selectivity, allowing for the methodical construction of intricate molecular frameworks.

Synthesis of Natural Products Scaffolds

While direct, specific examples of the incorporation of this compound into the total synthesis of natural products are not extensively detailed in the literature, its potential as a building block is significant. The aldehyde functionality can participate in key carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and Henry reactions, which are fundamental steps in assembling the core skeletons of many natural products. researchgate.netresearchgate.net Simultaneously, the succinimide moiety provides a reactive handle for conjugating the scaffold to amine-containing fragments, a common feature in alkaloids and other classes of bioactive natural molecules. nih.gov This dual reactivity allows for a modular approach to synthesis, where complex fragments can be prepared separately and then joined using the compound as a linker.

Building Blocks for Polyfunctionalized Molecules

The distinct reactivity of its two functional groups makes this compound an ideal starting point for creating polyfunctionalized molecules. The aldehyde can be converted into a variety of other groups, including alcohols, carboxylic acids, or amines through reductive amination, while the succinimide group can react specifically with primary amines to form stable amide bonds. This orthogonal reactivity is crucial for building molecules with multiple, precisely placed functionalities. For instance, the aldehyde can be used to construct a core molecular structure, and the succinimide can then be used in a later step to attach a reporter group, a bioactive peptide, or a solubilizing moiety without affecting the previously formed structure. This strategic, stepwise functionalization is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov

Application in Materials Science and Engineering

In the field of materials science, functional molecules are often employed to modify the surfaces or bulk properties of polymers. Research has demonstrated the utility of compounds structurally analogous to this compound as powerful grafting agents for enhancing the performance of commercially important polymers like silicone rubbers. The findings detailed below are based on studies using a close structural analogue, 4-(2,5-dioxopyrrolidin-1-yl)cyclohexane-1-carbaldehyde (CC), which provides a strong predictive model for the application of the benzaldehyde (B42025) derivative. mdpi.comntu.edu.sg

Grafting Agents for Polymer Modification (e.g., Silicone Rubbers)

Chemical grafting is a technique used to covalently bond small molecules onto a polymer backbone, thereby altering the polymer's intrinsic properties. The analogue compound CC has been successfully used as a grafting agent for addition-curing silicone rubber (SiR). mdpi.comntu.edu.sg The grafting process modifies the molecular composition of the silicone rubber, introducing new functional groups that can interact with the polymer chains and with each other. This molecular-level modification leads to significant enhancements in the macroscopic properties of the material, making it more suitable for demanding applications such as reinforced insulation in power transmission systems. mdpi.comntu.edu.sg The same principle of graft modification has been explored for other elastomers, such as ethylene propylene diene monomer (EPDM). researchgate.net

| Property | Effect of Grafting with CC Analogue | Mechanism |

| Charge Traps | Introduction of shallow hole traps (0.3-0.4 eV) and deep electron traps (0.9-1.0 eV) ntu.edu.sg | Inhibit charge transport and injection, suppressing space charge accumulation. mdpi.comntu.edu.sg |

| Oxidative Stability | Positive contribution to stability ntu.edu.sg | Grafted agents exhibit higher energy barriers for oxidation compared to the base polymer. mdpi.com |

| Water Adsorption | Reduced water uptake ntu.edu.sg | Intensified polymer molecule aggregation and restrained molecular thermal vibrations. ntu.edu.sg |

| Pyrolysis Tolerance | Considerably improved ntu.edu.sg | Enhanced high-temperature electrical breakdown strength. ntu.edu.sg |

Modulation of Moisture Resistance and Thermal Stability

The reliability of polymeric insulators is also dependent on their resistance to environmental factors like moisture and high temperatures. Grafting with the CC analogue has been shown to significantly improve both the moisture resistance and thermal stability of silicone rubber. ntu.edu.sg The introduction of these organic molecules intensifies the aggregation of polymer chains and restrains molecular thermal vibrations. ntu.edu.sg This leads to a reduction in water adsorption uptake, which is critical for preventing moisture-aging and high-temperature electrical breakdown. ntu.edu.sg Furthermore, the grafting modification considerably improves the polymer's pyrolysis tolerance, enhancing its stability against thermal spikes that can occur during events like partial discharges in high-voltage equipment. ntu.edu.sg

Advanced Chemical Labeling and Probe Development

Integration into Fluorescent Label Architectures

The benzaldehyde component of this compound is a key feature that allows for its incorporation into the structures of fluorescent labels and probes. Fluorescent small molecules are indispensable tools in chemical biology, used for a wide range of applications including cellular imaging and the detection of specific analytes. researchgate.net The aldehyde functional group is a versatile handle for synthesis, enabling the construction of larger, conjugated systems that are often responsible for fluorescence.

Researchers have successfully utilized benzaldehyde derivatives to create novel fluorescent probes. For instance, compounds such as 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde have been investigated as fluorescent dyes that exhibit desirable properties like large Stokes' shifts, high fluorescence quantum yields, and photostability. nih.gov Similarly, 4-(1H-Imidazo[4,5-f] acs.orgnih.govphenanthrolin-2-yl)benzaldehyde has been studied as a solvatochromic probe, meaning its fluorescence properties change with the polarity of its environment. nih.gov These examples demonstrate that the benzaldehyde core is a valuable platform for developing fluorescent molecules. In the context of this compound, the aldehyde can be used to either build a fluorescent core through chemical synthesis or to conjugate the entire molecule to a pre-existing fluorophore that has a compatible reactive group, such as a hydrazide or an aminooxy function, thereby creating a stable oxime or hydrazone linkage.

Table 1: Examples of Benzaldehyde-Based Fluorescent Probes

| Probe Name | Key Features | Potential Application |

| 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) nih.gov | High quantum yield, large Stokes' shift, photostable | Cellular labeling, bioimaging |

| 4-(1H-Imidazo[4,5-f] acs.orgnih.govphenanthrolin-2-yl)benzaldehyde nih.gov | Solvatochromic, sensitive to pH | Environmental sensing, probe |

Precursors for Specialized Chemical Probes (e.g., Photoaffinity Labels)

Beyond fluorescence, this compound serves as a valuable precursor for creating specialized chemical probes, most notably photoaffinity labels (PALs). Photoaffinity labeling is a powerful technique used to identify and study ligand-protein interactions. nih.gov This method involves a ligand equipped with a photoreactive group that, upon irradiation with UV light, forms a highly reactive intermediate that covalently bonds to the interacting target protein. nih.govenamine.net

Commonly used photoreactive groups include aryl azides, diazirines, and benzophenones. nih.govnih.govenamine.net The aldehyde group on this compound can be chemically transformed or used as a conjugation point to introduce these photo-activatable moieties. For example, the aldehyde can be reacted with a hydrazine- or aminooxy-containing benzophenone or aryl azide derivative to form the final photoaffinity probe. This synthetic flexibility allows for the design of a wide array of probes tailored to specific biological targets. nih.govmdpi.com Once the probe binds to its target, UV irradiation permanently crosslinks them, enabling the identification of the binding protein and the specific binding site through techniques like mass spectrometry. nih.gov

Table 2: Common Photoreactive Groups in Photoaffinity Labeling

| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Characteristics |

| Aryl Azide nih.govmdpi.com | Nitrene | <300 nm | Easily synthesized, though nitrenes can sometimes undergo intramolecular reactions. nih.gov |

| Benzophenone enamine.netmdpi.com | Diradical (triplet state) | ~360 nm | Relatively stable, less reactive with water, making it suitable for aqueous systems. |

| Diazirine enamine.netmdpi.com | Carbene | <360 nm | Smallest photoreactive group, generates a highly reactive carbene. |

Use as Activating Groups in Bioconjugation Chemistry (e.g., N-Hydroxysuccinimide esters)

Bioconjugation is the chemical strategy of linking molecules to biomolecules like proteins or DNA. This process often requires the "activation" of a functional group to make it selectively reactive with a target group on the biomolecule under mild, biological conditions. One of the most prominent examples of an activating group is the N-Hydroxysuccinimide (NHS) ester. researchgate.net

NHS esters are widely used to activate carboxylic acids for efficient reaction with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond. acs.orgnih.govnih.gov The preparation of NHS esters typically involves reacting a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like a carbodiimide. amerigoscientific.com This method is robust and has been central to the development of antibody-drug conjugates, labeled antibodies, and other functionalized proteins. nih.govnih.gov

While this compound is not itself an NHS ester, it belongs to the broader family of heterobifunctional reagents used in bioconjugation. The "succinimide" part of its name is chemically related to the N-hydroxysuccinimide used to create NHS esters. However, in this molecule, the key reactive group for bioconjugation is the aldehyde, not an activated ester. The aldehyde provides an alternative, highly selective route for bioconjugation known as "biorthogonal ligation." It reacts specifically with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively. This reactivity is orthogonal to the amine-reactivity of NHS esters, allowing for distinct and controlled conjugation strategies.

Table 3: Comparison of Reactive Groups in Bioconjugation

| Reactive Group | Target Functional Group | Resulting Linkage | Key Advantages |

| N-Hydroxysuccinimide (NHS) Ester nih.gov | Primary Amine (e.g., Lysine) | Amide | High reactivity, forms very stable bonds, widely used. researchgate.netnih.gov |

| Aldehyde | Hydrazide, Aminooxy | Hydrazone, Oxime | High selectivity (biorthogonal), stable linkage. nih.gov |

| Maleimide (B117702) nih.gov | Thiol (e.g., Cysteine) | Thioether | Highly selective for thiols, widely used for site-specific conjugation. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.